molecular formula C27H23ClN4O2 B10903730 2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

2-amino-4-{3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl}-4a,5,6,7-tetrahydronaphthalene-1,3,3(4H)-tricarbonitrile

Cat. No.: B10903730
M. Wt: 470.9 g/mol
InChI Key: RUSDJUYRFKGANO-UHFFFAOYSA-N
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Description

2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups such as amino, chlorophenoxy, methoxy, and dicyano groups

Preparation Methods

The synthesis of 2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE typically involves multi-component reactions. One common method involves the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . This method is favored due to its efficiency and the ability to produce the compound in high yields. Industrial production methods may involve similar multi-component reactions but optimized for large-scale synthesis with considerations for cost, safety, and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions including:

    Oxidation: The presence of amino and methoxy groups allows for oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the nitrile groups using reagents such as lithium aluminum hydride.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions, often with reagents like sodium methoxide.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, catalysts such as palladium or copper, and varying temperatures and pressures depending on the specific reaction.

Scientific Research Applications

2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound in biological systems involves its interaction with specific molecular targets. The amino and nitrile groups can form hydrogen bonds with proteins, potentially inhibiting their function. The chlorophenoxy and methoxy groups may interact with cell membranes, affecting their permeability and function. These interactions can lead to various biological effects, including the inhibition of enzyme activity or the induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar compounds include other 2-amino-4H-pyran-3-carbonitrile derivatives, which share the core structure but differ in the substituents attached to the aromatic rings. These compounds can have varying biological activities and chemical properties. For example:

    2-AMINO-4-{3-[(4-METHOXYPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE: Similar structure but with a methoxy group instead of a chlorophenoxy group, which may affect its reactivity and biological activity.

    2-AMINO-4-{3-[(4-FLUOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE: Contains a fluorophenoxy group, potentially altering its electronic properties and interactions with biological targets.

These comparisons highlight the uniqueness of 2-AMINO-4-{3-[(4-CHLOROPHENOXY)METHYL]-4-METHOXYPHENYL}-3,3-DICYANO-4A,5,6,7-TETRAHYDRO-1(4H)-NAPHTHALENYL CYANIDE in terms of its specific functional groups and their combined effects on its chemical and biological properties.

Properties

Molecular Formula

C27H23ClN4O2

Molecular Weight

470.9 g/mol

IUPAC Name

2-amino-4-[3-[(4-chlorophenoxy)methyl]-4-methoxyphenyl]-4a,5,6,7-tetrahydro-4H-naphthalene-1,3,3-tricarbonitrile

InChI

InChI=1S/C27H23ClN4O2/c1-33-24-11-6-17(12-18(24)14-34-20-9-7-19(28)8-10-20)25-22-5-3-2-4-21(22)23(13-29)26(32)27(25,15-30)16-31/h4,6-12,22,25H,2-3,5,14,32H2,1H3

InChI Key

RUSDJUYRFKGANO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2C3CCCC=C3C(=C(C2(C#N)C#N)N)C#N)COC4=CC=C(C=C4)Cl

Origin of Product

United States

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